molecular formula C7H5BrClF2NO2 B6274270 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride CAS No. 2060043-22-1

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride

Cat. No.: B6274270
CAS No.: 2060043-22-1
M. Wt: 288.5
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Description

2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring and a difluoroacetic acid group, makes it a valuable synthon for the development of potential therapeutic agents. Research indicates that analogous pyridine-containing scaffolds are actively investigated for their role in inhibiting key viral proteases, such as the 3CLpro in coronaviruses, a critical target for antiviral development . Furthermore, similar bromo-difluoromethyl heterocyclic motifs are utilized in the synthesis of compounds evaluated against other disease targets, including malaria . The presence of both bromine and fluorine atoms offers versatile reactivity for structural elaboration and fine-tuning of physicochemical properties, a common strategy in modern drug design to enhance metabolic stability and binding affinity . This compound is provided exclusively for use in non-clinical laboratory research.

Properties

CAS No.

2060043-22-1

Molecular Formula

C7H5BrClF2NO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The compound’s preparation typically follows a four-step sequence:

  • Bromination of Pyridine Derivatives : Introduction of bromine at the 3-position of the pyridine ring.

  • Acetic Acid Moiety Installation : Formation of the 2-pyridylacetic acid backbone.

  • Difluorination : Replacement of hydroxyl or other leaving groups with fluorine atoms.

  • Hydrochloride Salt Formation : Acid-base reaction to isolate the final product as a stable hydrochloride salt.

A representative reaction pathway derived from analogous fluorinated aromatic compounds involves a Reformatsky-type reaction using zinc-mediated coupling. For instance, ethyl bromodifluoroacetate reacts with 3-bromopyridine-2-carbaldehyde in tetrahydrofuran (THF) under nitrogen, yielding intermediates that undergo subsequent bromination and hydrolysis.

Detailed Stepwise Methodologies

Bromination of Pyridine Precursors

The synthesis begins with functionalizing pyridine at the 3-position. While direct bromination of pyridine is challenging due to its electron-deficient nature, directed ortho-metalation (DoM) strategies enable regioselective bromination.

Typical Conditions :

  • Reagent : N-Bromosuccinimide (NBS) or bromine with Lewis acids (e.g., FeBr₃).

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 0–25°C.

Example :
3-Bromopyridine is synthesized via bromination using HBr/H₂O₂ under microwave irradiation, achieving >80% yield.

Installation of the Difluoroacetic Acid Group

The critical step involves coupling the bromopyridine scaffold with a difluoroacetic acid precursor. A Reformatsky reaction using ethyl bromodifluoroacetate and activated zinc in THF is a validated approach:

Reaction Scheme :

3-Bromopyridine-2-carbaldehyde+BrCF₂COOEtZn, THFEthyl 3-(3-bromopyridin-2-yl)-2,2-difluoro-3-hydroxypropionate\text{3-Bromopyridine-2-carbaldehyde} + \text{BrCF₂COOEt} \xrightarrow{\text{Zn, THF}} \text{Ethyl 3-(3-bromopyridin-2-yl)-2,2-difluoro-3-hydroxypropionate}

Optimization Insights :

  • Zinc Activation : Zinc dust pre-treated with 1% HCl enhances reactivity.

  • Temperature : 45–70°C ensures complete conversion without side reactions.

Fluorination and Functional Group Interconversion

The hydroxyl group in the intermediate is replaced via bromination or direct fluorination:

Bromination Step :

  • Reagents : Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in toluene.

  • Conditions : 50–90°C for 2–8 hours.

Fluorination Alternatives :

  • DAST (Diethylaminosulfur Trifluoride) : Converts hydroxyl to fluorine at −78°C to 0°C.

  • Deoxo-Fluor® : More selective for sterically hindered substrates.

Hydrochloride Salt Formation

The final step involves treating the free acid with hydrochloric acid:

Procedure :

  • Dissolve the free acid in anhydrous ether or ethanol.

  • Bubble HCl gas through the solution or add concentrated HCl dropwise.

  • Isolate the precipitate via filtration and dry under vacuum.

Purity Control :

  • Recrystallization Solvents : Ethanol/water or ethyl acetate/hexane mixtures.

  • Yield : Typically 85–92% after optimization.

Comparative Analysis of Synthetic Routes

Table 1: Key Reaction Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, FeBr₃, CH₂Cl₂, 25°C, 6h7895
Reformatsky ReactionZn, BrCF₂COOEt, THF, 60°C, 5h6590
FluorinationDAST, CH₂Cl₂, −20°C, 2h7298
Salt FormationHCl (g), EtOH, 0°C, 1h8999

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities adopt flow chemistry to enhance efficiency:

  • Residence Time : 10–30 minutes per step.

  • Throughput : 5–10 kg/day for pilot-scale operations.

Solvent Recycling and Waste Management

  • THF Recovery : Distillation achieves >95% solvent reuse.

  • Bromine Byproducts : Neutralized with NaHSO₃ to minimize environmental impact.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Pyridine’s electron-deficient ring necessitates directing groups for precise bromine placement. Using 2-pyridinecarboxaldehyde as a starting material improves regioselectivity to >95%.

Fluorination Efficiency

DAST-mediated fluorination faces limitations due to moisture sensitivity. Anhydrous conditions and molecular sieves improve yields by 15–20%.

Recent Advances and Patented Innovations

A 2025 Chinese patent (CN104557512A) outlines a novel route using ethyl bromodifluoroacetate and zinc, achieving 85% overall yield. Key improvements include:

  • Mild Hydrolysis : NaOH/MeOH at 25°C prevents pyridine ring degradation.

  • One-Pot Bromination-Fluorination : Reduces purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(3-aminopyridin-2-yl)-2,2-difluoroacetic acid derivative.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, allowing for the construction of biaryl compounds.

Medicinal Chemistry

The compound has shown promise in drug development, particularly for:

  • Central Nervous System Disorders : Its structural characteristics may lead to interactions with neurotransmitter systems.
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that derivatives of this compound can exhibit inhibitory effects on bacterial growth and induce apoptosis in cancer cell lines.

Biological Studies

In biological research, it is employed to study:

  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor can provide insights into its potential therapeutic applications.
  • Receptor Ligands : The compound may act as a ligand for specific receptors, influencing various biological pathways.

Antimicrobial Activity

Research on similar pyridine derivatives has shown significant inhibition against various bacterial strains, indicating potential applications for this compound in developing new antibiotics.

Anticancer Properties

Studies involving brominated pyridine derivatives have reported the induction of apoptosis in cancer cell lines, suggesting that compounds like 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride could be explored for anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogenated Pyridine Derivatives
  • 2-(5-Fluoropyridin-2-yl)acetic Acid Hydrochloride (CAS 1795504-70-9):

    • Molecular Weight : 191.59 g/mol.
    • Key Difference : Substitutes bromine with fluorine at the pyridine 5-position.
    • Reactivity : Fluorine’s smaller atomic radius enhances metabolic stability compared to bromine but reduces electrophilic reactivity .
  • 2-(6-Chloropyridin-3-yl)-2,2-difluoroacetic Acid (CAS EN300-781054):

    • Molecular Weight : 236.19 g/mol.
    • Key Difference : Chlorine replaces bromine at the pyridine 6-position.
    • Applications : Used in agrochemicals due to chlorine’s cost-effectiveness and moderate reactivity .
Difluoroacetic Acid Derivatives with Aromatic Systems
  • 2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic Acid :

    • Molecular Weight : 312.21 g/mol.
    • Key Difference : Replaces pyridine with a trifluoromethyl-substituted benzene ring.
    • Reactivity : The electron-withdrawing trifluoromethyl groups enhance acidity (pKa ~1.2) compared to the target compound (estimated pKa ~2.5) .
  • 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid (CAS 130754-19-7):

    • Molecular Weight : 206.57 g/mol.
    • Key Difference : Chlorine on a benzene ring instead of bromine on pyridine.
    • Physical Properties : Lower boiling point (267°C) vs. the target compound’s decomposition above 300°C .

Functional Group and Bioactivity Comparisons

Compound Molecular Weight Key Functional Groups Bioactivity/Applications
Target Compound 283.48 g/mol Bromopyridine, difluoroacetic acid Kinase inhibition, fluorinated drug scaffolds
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid 227.13 g/mol Cyano, fluorophenyl Discontinued due to metabolic instability
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic Acid 335.02 g/mol Bromo, trifluoromethoxy Building block for CNS-targeting drugs
2-(2-Bromophenyl)-2,2-difluoroacetic Acid 251.03 g/mol Bromophenyl Intermediate in NSAID analogs

Key Observations :

Electron-Withdrawing Effects: Bromine and trifluoromethoxy groups (as in CAS 1133116-05-8) enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions than non-halogenated analogs .

Metabolic Stability : Fluorine substitution (e.g., 5-fluoropyridin-2-yl analog) improves resistance to cytochrome P450 oxidation compared to bromine-containing derivatives .

Solubility : Hydrochloride salts (e.g., target compound) exhibit better aqueous solubility (>50 mg/mL) than free acids (<10 mg/mL) .

Biological Activity

2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride (CAS: 2060043-22-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H5BrClF2NO2
  • Molecular Weight : 288.48 g/mol
  • IUPAC Name : 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
  • Purity : 97% .

The biological activity of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is primarily attributed to its interaction with various cellular targets. The presence of the bromopyridine moiety suggests potential interactions with proteins involved in signal transduction pathways, particularly those associated with cancer and inflammatory responses.

Antimicrobial Properties

There is emerging evidence suggesting that halogenated compounds can possess antimicrobial activity. For example, certain brominated derivatives have been shown to inhibit bacterial growth effectively . While direct studies on 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride are sparse, its structural characteristics align with known antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on structurally related compounds indicated that halogen substitutions enhance cytotoxicity against cancer cell lines such as Jurkat and A-431. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity Research on similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also exhibit similar properties .
Mechanistic Insights Molecular dynamics simulations of related compounds revealed interactions with hydrophobic pockets in target proteins, indicating a potential mechanism for their biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride, and how is purity validated?

  • Methodology : The synthesis typically involves bromination of 3-aminopyridine derivatives followed by difluoroacetylation using ethyl 2,2-difluoroacetate. Purification is achieved via recrystallization (ethanol/water) or reverse-phase HPLC. Purity ≥95% is confirmed using LC-MS (ESI+) and ¹H/¹⁹F NMR spectroscopy. The bromine atom’s reactivity necessitates inert conditions (argon atmosphere) to avoid displacement .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridinyl protons) and δ 4.2–4.5 ppm (difluoroacetic acid protons).
  • ¹⁹F NMR : Distinct doublet near δ -110 ppm (CF₂ group).
  • HRMS : Molecular ion [M+H]⁺ at m/z 253.02 (C₇H₅BrF₂NO₂⁺) .
  • IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Br).

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodology : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the difluoroacetic group and bromine displacement. Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and frontier orbitals. The LUMO (-1.8 eV) localizes on the bromine, indicating susceptibility to Suzuki-Miyaura coupling. Experimental validation uses Pd(PPh₃)₄ catalysis with arylboronic acids, yielding biaryl products (70–85%) .

Q. What challenges arise in quantifying this compound in biological matrices using HPLC, and how are they resolved?

  • Methodology : Reverse-phase HPLC (C18 column) may show poor retention due to the polar difluoroacetic group. Solutions:

  • Ion-pairing agents : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
  • HILIC columns : Improve resolution with acetonitrile/ammonium formate (pH 3.0).
  • LC-MS/MS : Use MRM transitions m/z 253→175 (LOQ: 0.1 ng/mL) for plasma samples .

Q. How do pH-dependent solubility changes impact formulation for in vivo studies?

  • Methodology : LogD values (-1.81 at pH 7.4 vs. -1.80 at pH 5.5) indicate low lipophilicity. Solubility in PBS (pH 7.4) is 2.3 mg/mL, but co-solvents (10% DMSO) enhance bioavailability. Pharmacokinetic studies in rodents show a half-life of 2.1 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental LogP values?

  • Methodology : Validate experimental LogP via the shake-flask method (octanol/water) at pH 5.5 and 7.4. Compare with software predictions (e.g., ACD/Labs, ChemAxon). Adjust models using experimental pKa (1.55) to account for ionization. Discrepancies >0.5 units suggest incomplete parameterization of fluorine’s electronic effects .

Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?

  • Methodology : The difluoroacetic group’s ¹⁹F NMR signals split due to coupling with adjacent protons (²J₆F-H = 48 Hz). Use decoupling experiments or 2D ¹H-¹⁹F HMBC to resolve ambiguities. Impurities from hydrolysis (e.g., 2-(3-bromopyridin-2-yl)acetic acid) appear at δ 2.5 ppm (CH₂) .

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